molecular formula C10H18N4O B11737236 (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

Cat. No.: B11737236
M. Wt: 210.28 g/mol
InChI Key: HILGYNKTYGDYRB-UHFFFAOYSA-N
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Description

(4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or potential pharmacophore. With the molecular formula C11H20N4O and a molecular weight of 224.30 g/mol, this methanamine derivative features a complex structure integrating a morpholine ring with a methylpyrazole group . This specific stereoisomer is identified by the CAS Number 1989638-32-5. The integration of the morpholine and pyrazole motifs is a strategy employed in drug design to optimize the physicochemical and pharmacological properties of a molecule. Pyrazole-containing compounds are extensively investigated for their antimicrobial properties. Recent scientific literature highlights that novel hybrids incorporating pyrazole, morpholine, and other heterocycles have demonstrated promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains . Furthermore, pyrazole scaffolds are being explored as antibiotic adjuvants; certain pyrazole compounds have shown synergistic activity when combined with last-resort antibiotics like colistin, effectively restoring susceptibility in multidrug-resistant pathogens such as Acinetobacter baumannii . The primary value of this compound lies in its application as a key building block or precursor in the synthesis of more complex bioactive molecules. Researchers utilize this and related structures to develop novel therapeutic candidates targeting antibiotic-resistant infections. Its structure suggests potential for molecular docking studies against various bacterial and fungal protein targets to elucidate its mechanism of action and binding affinity . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

[4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine

InChI

InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3

InChI Key

HILGYNKTYGDYRB-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1C2=CN(N=C2)C)CN

Origin of Product

United States

Preparation Methods

Methanamine Group Installation

The methanamine side chain is introduced via reductive amination or nitrile reduction. A notable procedure involves the reduction of a nitrile intermediate using sodium borohydride (NaBH₄) and nickel chloride hexahydrate (NiCl₂·6H₂O) in methanol, with trifluoroacetic acid (TFA) as a proton source. This method avoids the use of hazardous hydrogen gas while maintaining high functional group tolerance.

Example Protocol

  • Substrate : 5-(2,6-Dimethylmorpholino)-4-methylpicolinonitrile

  • Reducing System : NaBH₄ (5 equiv), NiCl₂·6H₂O (0.4 equiv), TFA (5 equiv)

  • Solvent : Methanol

  • Temperature : 0°C to room temperature

  • Reaction Time : 3–4 hours.

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts : Pd(dppf)Cl₂ proves effective for Suzuki couplings, with Cs₂CO₃ as a mild base to prevent decomposition of sensitive intermediates.

  • Nickel-Mediated Reductions : NiCl₂·6H₂O acts as a Lewis acid, polarizing the nitrile group for nucleophilic attack by borohydride.

Purification Techniques

Chromatographic methods dominate the purification process:

  • Flash Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) isolates intermediates.

  • Trituration : Crude products are often triturated with acetonitrile (MeCN) and methyl tert-butyl ether (MTBE) to remove impurities.

  • Acid-Base Extraction : Used for amine-containing intermediates, leveraging pH-dependent solubility.

Comparative Analysis with Related Compounds

The synthesis of analogous morpholine-pyrazole hybrids reveals shared challenges:

CompoundKey SimilarityKey Difference
6-(2,6-Dimethylmorpholino)pyridazineUses NaBH₄/NiCl₂ reductionLacks pyrazole substituent
EVT-12363278Pyrazole core synthesisDiffers in amine side chain positioning

These comparisons highlight the uniqueness of the target compound’s synthetic pathway, particularly in achieving regioselective pyrazole attachment .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activities. Its structural components are associated with various pharmacological effects, including:

  • Anticancer Activity: The presence of privileged substructures within its molecular framework suggests potential effectiveness against cancer cell lines. Compounds with similar structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties: Studies suggest that derivatives of pyrazole and morpholine can modulate inflammatory pathways, indicating that this compound may possess anti-inflammatory effects .
  • Neuropharmacological Effects: The compound's interaction with monoamine transporters could position it as a candidate for further exploration in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases .

Synthesis and Characterization

The synthesis of (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Morpholine Ring: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrazole Moiety: This step may involve the use of specific reagents to ensure high yields and purity.
  • Final Amine Functionalization: The final product is obtained through amine coupling reactions.

These synthetic routes are crucial for producing the compound in sufficient purity for biological testing and application .

Applications in Scientific Research

Application AreaDescription
Medicinal Chemistry Investigated for its potential as a therapeutic agent against various diseases, particularly cancer and inflammation .
Biological Research Used to explore interactions with biological targets, including enzyme inhibition and receptor binding studies .
Material Science Potential applications as intermediates in the synthesis of novel materials or pharmaceuticals .
Drug Development Ongoing research into its efficacy and safety profiles could lead to new drug candidates targeting specific pathways .

Case Studies

  • Anti-Cancer Studies: In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, suggesting a basis for further development as an anticancer agent .
  • Neuropharmacological Investigations: Research involving the assessment of this compound's effect on neurotransmitter systems indicates potential use in treating mood disorders, with ongoing studies focusing on its mechanism of action at the synaptic level .
  • Inflammation Models: Experimental models have shown that derivatives can significantly reduce markers of inflammation, supporting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Morpholine Derivatives

Key Examples
Compound Name CAS Number Molecular Formula Key Structural Differences Biological Relevance
(4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine 1343390-75-9 C₁₀H₁₈N₄O Base structure with morpholine and pyrazole PDE10A inhibitor precursor
1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine (ZY6) - C₁₇H₁₉N₅O Pyrazolopyridine substituent Higher molecular weight (297.37) and potential kinase inhibition
[rac-(2S,3S)-4-Ethyl-3-(1-methyl-1H-imidazol-2-yl)morpholin-2-yl]methanamine - C₁₁H₂₀N₄O Imidazole replaces pyrazole Altered electronic properties affecting target binding

Analysis

  • Heterocyclic Substituents : Pyrazole (target compound) vs. imidazole (enhanced basicity) or pyrazolopyridine (extended π-system). Pyrazole’s electron-deficient nature improves metabolic stability compared to imidazole.
  • Biological Activity : The target compound’s pyrazole-morpholine scaffold is critical for PDE10A inhibition, while imidazole analogs may shift selectivity toward other targets (e.g., kinases).

Pyrazole-Methanamine Derivatives Without Morpholine

Key Examples
Compound Name CAS Number Molecular Formula Key Structural Differences Applications
(1-Methyl-1H-pyrazol-4-yl)methanamine 400877-05-6 C₅H₁₀N₄ Simple pyrazole-amine backbone Intermediate in antipsychotic drug synthesis
(5-((3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)thiazol-2-yl)methanamine - C₁₄H₁₄FN₅O₂S₂ Thiazole-sulfonyl group LOX/LOXL2 inhibition for fibrosis treatment

Analysis

  • Structural Simplicity : (1-Methyl-1H-pyrazol-4-yl)methanamine lacks the morpholine ring, reducing steric hindrance and enabling broader reactivity in coupling reactions.
  • Functional Group Additions : Sulfonyl-thiazole derivatives (e.g., ) exhibit higher molecular weights (~369–413 Da) and enhanced solubility, making them suitable for enzyme inhibition.

Stereoisomeric and Salt Forms

Key Examples
Compound Name CAS Number Molecular Formula Key Differences Notes
rac-[(2R,3R)-4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine 1969287-63-5 C₁₀H₁₈N₄O Racemic mixture Altered pharmacokinetics vs. enantiopure forms
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride 1107601-70-6 C₅H₁₁ClN₄ Salt form Improved crystallinity for formulation

Analysis

  • Stereochemistry : Racemic forms (e.g., CAS 1969287-63-5) may exhibit divergent binding affinities compared to enantiopure variants, impacting therapeutic efficacy.
  • Salt Forms : Hydrochloride salts enhance stability and solubility, critical for drug development.

Research Findings and Trends

  • PDE10A Inhibition : The target compound’s morpholine-pyrazole scaffold optimizes selectivity for PDE10A (IC₅₀ < 10 nM in MK-8189 analogs). Thiadiazole or imidazole substitutions reduce potency by ~50%.
  • Synthetic Accessibility : Microwave-assisted methods () reduce reaction times (<1 hour) vs. traditional heating (16 hours).
  • Commercial Availability : Discontinuation of the target compound (CymitQuimica) highlights reliance on custom synthesis for further research.

Biological Activity

The compound (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine, often referred to by its IUPAC name, is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and various research findings related to its pharmacological properties.

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 238.31 g/mol
  • CAS Number : 1343390-75-9

The compound features a morpholine ring substituted with a pyrazole moiety, which is known for imparting various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. Research indicates that derivatives of pyrazole can inhibit the growth of several cancer cell types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies suggest that this compound exhibits significant antiproliferative activity against these cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds with pyrazole and morpholine structures have also been evaluated for their antimicrobial properties. Preliminary results indicate that this compound may possess activity against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .

Case Studies

  • Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step process involving the reaction of morpholine derivatives with 1-methylpyrazole. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound .
  • In Vivo Studies : In vivo experiments demonstrated that the compound could significantly reduce tumor size in mouse models of breast cancer. The observed reduction in tumor volume was attributed to enhanced apoptosis within the tumor microenvironment .
  • Molecular Docking Studies : Molecular modeling studies have suggested that this compound can effectively bind to various targets involved in cancer progression, including kinases and transcription factors associated with tumor growth .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityCell Line/ModelIC50 Value
AntiproliferativeMDA-MB-23115 µM
AntimicrobialE. coli20 µg/mL
Tumor Size ReductionMouse Model30% reduction at 40 mg/kg

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine?

Methodological Answer:

  • Key Route : Utilize a multi-step approach involving:
    • Morpholine Functionalization : Introduce the methyl group at the 4-position via alkylation or reductive amination.
    • Pyrazole Coupling : Attach the 1-methyl-1H-pyrazol-4-yl moiety via Suzuki-Miyaura cross-coupling (if a halogenated morpholine precursor is used) or nucleophilic substitution .
    • Methanamine Installation : Employ reductive amination or Mannich reactions (e.g., formaldehyde and amine condensation under reflux in ethanol) .
  • Purification : Crystallization from ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate/hexane) .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm regiochemistry of the pyrazole and morpholine substituents (e.g., 1^1H NMR for methyl group integration and 13^{13}C NMR for carbonyl/amine verification).
    • HPLC/MS : Assess purity (>95%) and molecular weight confirmation via ESI-MS .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve stereochemical ambiguities, particularly for the morpholine ring .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in the morpholine ring during X-ray studies?

Methodological Answer:

  • Refinement Tactics :
    • Apply SHELXL restraints (e.g., DELU, SIMU) to manage thermal motion in the morpholine ring.
    • Use Twin Refinement for twinned crystals (common in morpholine derivatives) by defining twin laws via HKLF5 .
  • Validation : Check R-factor convergence and electron density maps (e.g., Fo-Fc maps) to ensure no residual disorder.

Q. How does the pyrazole substitution pattern modulate kinase inhibition potency?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare analogs with varying pyrazole substituents (e.g., 3-trifluoromethyl vs. 1-methyl) in kinase assays (e.g., CK1δ/ε inhibition ).
    • Docking Simulations : Use AutoDock Vina to predict binding modes with kinase ATP pockets; focus on hydrogen bonding with the methanamine group and steric effects of pyrazole substituents .
  • Data Interpretation : Correlate IC50_{50} values with substituent electronegativity and bulkiness.

Q. How to address contradictory bioactivity data across assay platforms?

Methodological Answer:

  • Troubleshooting Steps :
    • Solubility Check : Measure solubility in assay buffers (e.g., DMSO vs. aqueous) via nephelometry.
    • Orthogonal Assays : Validate enzymatic inhibition (e.g., fluorescence-based) with cellular assays (e.g., Western blot for downstream kinase targets) .
    • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to rule out off-target effects .

Q. Which computational methods predict interactions with cytochrome P450 isoforms?

Methodological Answer:

  • Protocol :
    • Molecular Dynamics (MD) : Simulate binding stability in CYP3A4/2D6 active sites (AMBER/CHARMM force fields).
    • QM/MM : Calculate transition states for metabolic oxidation (e.g., methanamine N-dealkylation) .
    • Validation : Compare predictions with experimental metabolite profiling (LC-MS/MS) .

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